molecular formula C21H24N2O4S B2802244 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034409-80-6

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2802244
CAS No.: 2034409-80-6
M. Wt: 400.49
InChI Key: NVLRJTBQZGGBFZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biological research. Its molecular structure features a 1-methyl-1H-indole moiety linked via a hydroxyethyl spacer to a propanamide chain that terminates in a 4-(methylsulfonyl)phenyl group. This specific combination of an indole scaffold and a methylsulfonyl-containing aryl group suggests potential for diverse biological activity. Indole derivatives are widely studied for their interactions with various enzymes and receptors, often serving as key scaffolds in the development of therapeutic agents. The methylsulfonyl group is a common pharmacophore known to contribute to molecular binding affinity and metabolic stability. Researchers are exploring this compound's potential applications, which may include serving as a building block in chemical synthesis, a candidate for high-throughput screening, or a tool compound for investigating specific biochemical pathways. The precise mechanism of action and primary research applications are compound-specific and should be verified through direct experimental investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(8-4-15)28(2,26)27/h3-4,6-9,11-13,20,24H,5,10,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRJTBQZGGBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a complex synthetic compound, is part of a broader class of indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. The following article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure includes an indole core, a hydroxyethyl side chain, and a methylsulfonyl phenyl moiety. These structural features contribute to its biological activity by enabling specific interactions with biological targets.

Structural Characteristics

Property Details
Molecular Formula C18H22N2O3S
IUPAC Name This compound
Key Functional Groups Indole, Hydroxyethyl, Methylsulfonyl

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a potential agonist for serotonin receptors (5-HT1D), which play critical roles in mood regulation and anxiety responses. The compound's mechanism involves:

  • Binding Affinity : The indole moiety facilitates π-π stacking interactions and hydrogen bonding with receptor sites.
  • Signal Modulation : Upon binding, the compound can activate or inhibit downstream signaling pathways, influencing neurotransmitter release.

Case Studies and Research Findings

  • Antimicrobial Activity : In studies assessing the antimicrobial properties of related compounds, several indole derivatives demonstrated significant inhibition against various bacterial strains. For instance, compounds with similar indole structures showed effective antimicrobial activity with IC50 values ranging from 10–30 µM against Gram-positive bacteria .
  • COX Inhibition : The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activities. A series of synthesized compounds exhibited potent COX-2 inhibition (IC50 = 0.10–0.31 µM), indicating that modifications in the structure can enhance anti-inflammatory properties .
  • Antitumor Potential : Research has indicated that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs showed promising anticancer activity with IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

Comparative Data Table

Study Focus Compound Activity IC50 Value (µM)
AntimicrobialIndole derivativesBacterial inhibition10–30
COX InhibitionMethylsulfonyl phenyl derivativesCOX-2 inhibition0.10–0.31
AntitumorIndole-linked thiazolesCytotoxicity< 10

Comparison with Similar Compounds

Indole Core Modifications

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ():

    • Features a 3-substituted indole and a fluorinated biphenyl group.
    • Lacks the methylsulfonyl group but includes a fluoro-biphenyl moiety for enhanced aromatic stacking.
    • Synthesized via amide coupling, emphasizing simplicity in methodology .
  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide ():

    • Contains a 2-substituted indole with chloro, methoxy, and methyl groups.
    • The methylsulfonyl group is directly attached to the amide nitrogen, unlike the target compound’s phenyl-sulfonyl substitution.
    • Synthesized via sulfonamide coupling, yielding moderate-to-high purity after flash chromatography .

Sulfonyl Group Variations

  • N-(Naphthalen-2-ylsulfonyl) Derivatives ():

    • Larger aromatic sulfonyl groups (e.g., naphthalene-2-sulfonyl) reduce solubility but may improve target affinity due to extended π-π interactions.
    • Example: 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide (Yield: 8%) required HPLC purification, indicating synthetic complexity .
  • Methylsulfonyl-Phenyl Derivatives ():

    • Compounds like N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9) prioritize heterocyclic tetrazole groups over indole systems.
    • Methylsulfonyl groups in such analogs enhance metabolic stability compared to bulkier sulfonamides .

Pharmacological Implications (Inferred)

  • Methylsulfonyl vs. Naphthalenesulfonyl : Methylsulfonyl groups (e.g., ) may improve aqueous solubility and CNS penetration compared to naphthalenesulfonyl derivatives (), which are more lipophilic but synthetically challenging .
  • Indole Substitution Position : 5-Substituted indoles (target compound) vs. 3-substituted () could alter receptor-binding specificity due to steric and electronic differences.

Q & A

Q. Optimization Parameters :

  • Temperature : Critical during exothermic steps (e.g., sulfonylation) to avoid decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Indole alkylationNaH, DMF, 0°C → RT, 12 hr6592
Sulfonylation4-(Methylsulfonyl)benzoyl chloride, DMAP, CH₂Cl₂7894
AmidationEDC/HOBt, DMF, RT, 24 hr6096

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies indole protons (δ 7.2–7.8 ppm), hydroxyl groups (δ 2.1–2.5 ppm), and sulfonyl signals (δ 3.1 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 457.18) .
  • X-ray Crystallography : Resolves 3D geometry, particularly for polymorph screening .

Basic: What initial biological activity assessments are conducted?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against COX-2 or kinases (IC₅₀ values) using fluorogenic substrates .
  • Cell Viability Assays : Screen for cytotoxicity in cancer lines (e.g., MCF-7, HepG2) via MTT assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) to determine Kᵢ values .

Advanced: How can low yields in the final amidation step be addressed?

Methodological Answer:
Low yields (~60%) may arise from:

  • Steric hindrance : Replace EDC with DCC (dicyclohexylcarbodiimide) for bulkier intermediates .
  • Side reactions : Add 2% DIEA to neutralize acidic byproducts .
  • Purification : Switch to preparative HPLC with a C18 column (ACN/water + 0.1% TFA) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies (e.g., COX-2 IC₅₀ ranging from 50 nM to 1 µM) require:

Standardized Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme batches .

Structural Confirmation : Verify batch purity via ¹H NMR and LC-MS to exclude degradation products .

Computational Docking : Compare binding poses in COX-2 active sites (e.g., using AutoDock Vina) to identify critical interactions .

Advanced: What strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Deconvolution :
    • Chemical Proteomics : Use immobilized compound to pull down binding proteins from cell lysates .
    • CRISPR Knockout : Validate target engagement by measuring activity in COX-2 KO vs. WT cells .
  • Pathway Analysis : RNA-seq profiling post-treatment to identify dysregulated pathways (e.g., NF-κB or MAPK) .

Advanced: How to assess stability and degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48 hr; monitor by HPLC .
    • Oxidative Stress : Treat with 0.1% H₂O₂; identify quinone derivatives via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and CYP450 involvement .

Q. Table 2: Stability Profile

ConditionMajor DegradantsHalf-Life (hr)
PBS (pH 7.4, 37°C)Hydroxyamide derivative12
0.1% H₂O₂Sulfone oxide2
Rat Liver MicrosomesDemethylated indole4

Advanced: How is computational modeling applied to optimize this compound?

Methodological Answer:

  • QSAR Modeling : Train models on indole-sulfonamide analogs to predict logP and IC₅₀ .
  • MD Simulations : Simulate ligand-receptor complexes (e.g., COX-2) for 100 ns to assess binding stability .
  • ADMET Prediction : Use SwissADME to optimize solubility (>50 µM) and reduce hepatotoxicity (e.g., lower logP) .

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